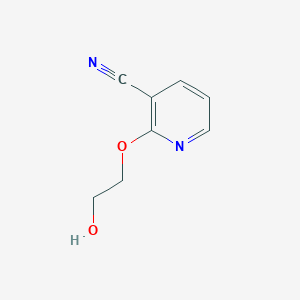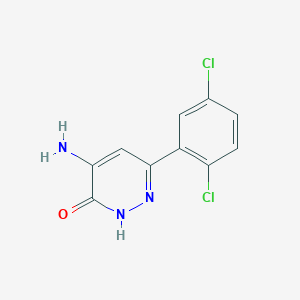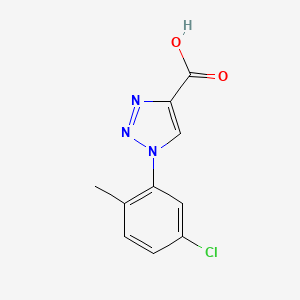![molecular formula C11H8ClNO3S B1460861 1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1041549-06-7](/img/structure/B1460861.png)
1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
説明
科学的研究の応用
Chemical and Biological Properties
This chemical compound, a derivative of 1,4-dihydropyridines, has been extensively studied for its various chemical and biological properties. Research has shown that 1,4-dihydropyridines, which share a similar structural framework, play significant roles in synthetic organic chemistry due to their presence in biological applications. These compounds have been utilized as the main skeleton in many drugs, highlighting their importance in medicinal chemistry. Recent methodologies adopted for the synthesis of 1,4-dihydropyridines via multi-component reactions, including the Hantzsch Condensation reaction, have emphasized the efficiency and environmental friendliness of producing bioactive 1,4-dihydropyridines. The potential of these compounds to form the basis for further development into biologically active compounds is underlined, suggesting a promising avenue for future research in drug discovery and development (Sohal, 2021).
Thiophene Analogues and Carcinogenicity Studies
The study of thiophene analogues, particularly in relation to carcinogenic benzidine and 4-aminobiphenyl compounds, reveals the intricate balance between chemical structure and biological activity. Thiophene replacements in aromatic organic carcinogens have been synthesized and evaluated for potential carcinogenicity, demonstrating how minor changes in molecular structure can significantly impact biological outcomes. This research contributes to a deeper understanding of the molecular underpinnings of carcinogenicity, offering insights into how compounds with similar structures to 1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid might be assessed for their potential risks and benefits in a therapeutic context (Ashby et al., 1978).
Tautomerism and Molecular Interactions
Understanding the tautomerism of nucleic acid bases and the effect of molecular interactions on tautomeric equilibria offers valuable insights into the fundamental processes that influence the behavior of complex molecules like 1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Studies on the change in tautomeric equilibria due to environmental interactions shed light on how such compounds might interact with biological systems at the molecular level, influencing their pharmacological properties and potential as therapeutic agents (Person et al., 1989).
特性
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c12-9-3-2-8(17-9)6-13-5-7(11(15)16)1-4-10(13)14/h1-5H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXYNYOGVMBFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(=O)O)CC2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-Cyclopropylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1460780.png)
![[1-(Pyridine-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B1460782.png)


![3-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B1460785.png)


![(Pentan-3-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1460792.png)

![4-[(2-Pyridinylmethoxy)methyl]aniline](/img/structure/B1460794.png)
![N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-propen-1-amine](/img/structure/B1460798.png)
![1-methyl-N-[1-(propan-2-yl)piperidin-4-yl]piperidin-4-amine](/img/structure/B1460799.png)

![1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460801.png)